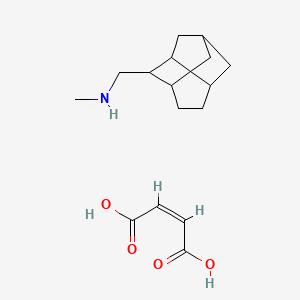
2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate is a complex organic compound with a unique structure that includes a methanoindan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydro-4,7-methanoindan-2,5-dimethanol: This compound shares a similar methanoindan ring system but differs in functional groups.
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: Another related compound with a similar core structure but different substituents.
Uniqueness
2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate is unique due to its specific functional groups and the resulting chemical properties. Its distinct structure allows for unique interactions and applications that are not possible with similar compounds .
Propriétés
Numéro CAS |
59177-76-3 |
|---|---|
Formule moléculaire |
C16H25NO4 |
Poids moléculaire |
295.37 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N-methyl-1-(7-tricyclo[4.3.1.03,8]decanyl)methanamine |
InChI |
InChI=1S/C12H21N.C4H4O4/c1-13-7-12-10-3-2-9-4-8(5-10)6-11(9)12;5-3(6)1-2-4(7)8/h8-13H,2-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
ALGSTNZPXIHUIG-BTJKTKAUSA-N |
SMILES isomérique |
CNCC1C2CCC3C1CC(C3)C2.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CNCC1C2CCC3C1CC(C3)C2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



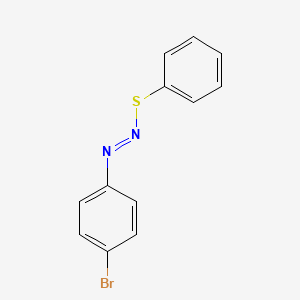
![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)
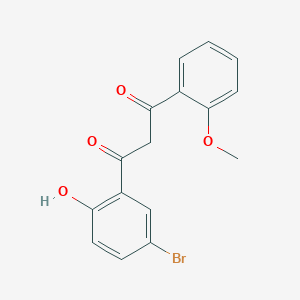

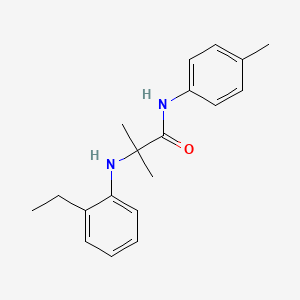
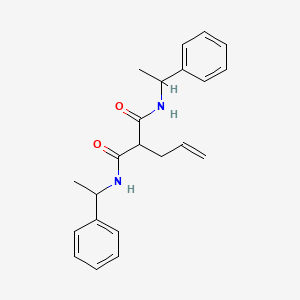

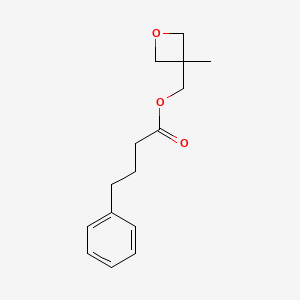
![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
![2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14149572.png)
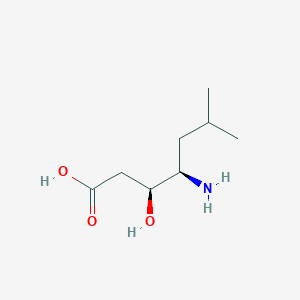
![7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14149578.png)
